Scientific Field: Inorganic Chemistry
Summary of Application: N,N’-Dimethylethylenediamine is used as a chelating diamine for the preparation of metal complexes.
Methods of Application: The specific methods of application can vary depending on the metal being used.
Results or Outcomes: Some of these metal complexes function as homogeneous catalysts.
Scientific Field: Organic Chemistry
Summary of Application: The compound is used as a precursor to imidazolidines by condensation with ketones or aldehydes.
Methods of Application: The diamine is mixed with a ketone or aldehyde and the mixture is heated to induce condensation.
Results or Outcomes: The reaction produces imidazolidines, a class of five-membered heterocyclic compounds.
N1,N1-dimethylethane-1,2-diamine dihydrobromide is a chemical compound with the molecular formula and a molecular weight of 88.15 g/mol. It is a colorless liquid characterized by a fishy odor, primarily due to the presence of secondary amine functional groups. This compound is also recognized as N,N-diethylethane-1,2-diamine and has applications in various chemical synthesis processes, particularly in the formation of metal complexes and as a precursor for other chemical compounds .
At present, there is no documented information regarding the specific mechanism of action of N,N-DMED dihydrobromide in any biological system.
N1,N1-dimethylethane-1,2-diamine dihydrobromide acts as a chelating agent, forming coordination complexes with various metals. Notable reactions include:
The compound exhibits notable biological activity, particularly through its interaction with signaling pathways. It has been identified to interact with the Signal Transducer and Activator of Transcription 5 (STAT5), which plays a crucial role in cell signaling and regulation of gene expression. This interaction can influence various cellular processes, including proliferation and differentiation. Additionally, it has been noted for enhancing carbon dioxide adsorption, indicating potential applications in environmental chemistry.
The synthesis of N1,N1-dimethylethane-1,2-diamine dihydrobromide typically involves the following steps:
N1,N1-dimethylethane-1,2-diamine dihydrobromide has diverse applications across various fields:
Studies have demonstrated that N1,N1-dimethylethane-1,2-diamine dihydrobromide interacts with multiple biological targets through its amine groups. This interaction can modulate signaling pathways such as those involving STAT5, affecting cellular responses and potentially influencing therapeutic outcomes in various diseases. Further research into its interaction profiles could unveil additional biological functions or therapeutic potentials.
Several compounds share structural similarities with N1,N1-dimethylethane-1,2-diamine dihydrobromide. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
N,N-Dimethylethylenediamine | C4H12N2 | Colorless liquid; used similarly as a chelating agent. |
Ethylenediamine | C2H8N2 | Simple diamine; widely used in organic synthesis. |
N,N-Diethyl-ethylenediamine | C6H16N2 | Similar structure; used in similar applications but with ethyl groups instead of methyl. |
N1,N1-dimethylethane-1,2-diamine dihydrobromide stands out due to its specific interactions with biological targets like STAT5 and its unique ability to form specific metal complexes that are not readily formed by other similar compounds. Its dual amine functionality allows it to participate in diverse